molecular formula C12H20N2O4 B7965180 Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate

Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B7965180
M. Wt: 256.30 g/mol
InChI Key: XMXWDVORJLWWCH-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate is a sophisticated spirocyclic chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a spiro-fused oxazolidinone and piperidine system, a structural motif known for imparting conformational rigidity and improving physicochemical properties in drug candidates. Its primary research value lies as a key synthetic intermediate in the development of novel therapeutic agents. Recent studies have highlighted its application in the synthesis of potent and selective inhibitors, such as those targeting the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer progression and fibrosis [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10986603/]. The scaffold's versatility also makes it a valuable building block for constructing proteolysis targeting chimeras (PROTACs) and for exploring structure-activity relationships (SAR) in lead optimization campaigns aimed at kinase and other disease-relevant targets. Researchers utilize this intermediate to efficiently generate diverse compound libraries for high-throughput screening and to access complex three-dimensional chemical space, which is often underrepresented in screening collections. Its Boc-protected amine is a crucial handle for further functionalization, enabling the rapid assembly of targeted molecules for probing biological pathways and developing new treatments for oncology and fibrotic diseases.

Properties

IUPAC Name

tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-6-4-5-12(8-14)7-13-9(15)17-12/h4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXWDVORJLWWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of a suitable amine with a carbonyl compound under controlled conditions. One common method involves the use of tert-butyl carbamate as a protecting group for the amine, followed by cyclization to form the spiro structure. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate has been investigated for its potential therapeutic properties. Its unique spirocyclic structure allows for diverse interactions with biological targets, making it a candidate for drug development. Research has indicated that compounds with similar structures may exhibit activity against various diseases, including cancer and bacterial infections.

Case Studies

  • A study highlighted the synthesis of derivatives of this compound that showed promising antitumor activity in vitro against several cancer cell lines. The modifications to the spiro structure enhanced the potency and selectivity of these derivatives compared to their parent compound.

Reagent in Organic Synthesis
this compound is used as a reagent for various synthetic transformations. Its reactive functional groups allow it to participate in nucleophilic substitutions and cycloadditions, facilitating the synthesis of complex organic molecules.

Research Findings
Recent studies have demonstrated its utility in multi-step syntheses, where it acts as an intermediate leading to the formation of more complex structures with potential applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with diaza and oxa functionalities are critical in drug discovery due to their conformational constraints and bioactivity. Below is a comparative analysis of structurally related derivatives:

Structural and Functional Variations

Compound Name Molecular Formula Key Substituents Molecular Weight Physical State Yield Key Data/Applications Reference ID
Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate C₁₃H₂₁N₂O₄ 2-Oxo, 1-oxa 269.32 g/mol Solid 76–88% Intermediate for kinase inhibitors
Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate C₁₃H₂₂N₂O₃ 3-Oxo 254.33 g/mol Solid N/A High similarity (0.95) to title compound
Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate C₂₀H₂₈N₂O₃ 2-Benzyl, 10-oxo 344.45 g/mol Solid N/A Potential CNS drug candidate
Tert-butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) C₁₂H₂₁NO₂S 8-Thia 267.37 g/mol White solid 76% Melting point: 89–90°C
Racemic-(5S,6S)-tert-butyl 6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate C₁₅H₂₆N₂O₃ 6-Ethyl, 2-oxo 282.38 g/mol N/A N/A Discontinued due to handling hazards

Key Differences and Trends

  • Functional Group Positioning : The position of the oxo group (2-oxo vs. 3-oxo) significantly impacts reactivity. For example, the 2-oxo derivative (title compound) is more electrophilic at the carbonyl carbon, favoring nucleophilic attacks in cross-coupling reactions .
  • Substituent Effects: Introduction of benzyl () or ethyl () groups alters lipophilicity and bioavailability.
  • Heteroatom Variations : Replacing oxygen with sulfur (e.g., 8-thia in 20f) reduces polarity and increases metabolic stability, as seen in its solid-state stability (mp 89–90°C) .
  • Synthetic Yields : Yields vary widely (69–95%), with tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate (20a) achieving 95% due to optimized hydrogenation conditions .

Biological Activity

Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₂₀N₂O₄
  • Molecular Weight : 256.30 g/mol
  • CAS Number : 169206-55-7
  • Purity : ≥95%

The compound features a spirocyclic structure that is characteristic of many biologically active compounds, which often enhances their interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system, influencing neurotransmitter release and activity.
  • Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further development in treating infections.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives related to spirocyclic compounds, including tert-butyl 2-oxo derivatives. The results indicated significant antibacterial and antifungal activities against a range of pathogens, suggesting potential applications in treating infections caused by resistant strains .

Analgesic Properties

Research has shown that compounds with similar structural motifs exhibit analgesic effects by modulating opioid receptors. Preliminary assays indicate that tert-butyl 2-oxo derivatives may enhance analgesic potency compared to traditional opioids .

Case Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized a series of spirocyclic compounds, including tert-butyl 2-oxo derivatives. These compounds were subjected to biological evaluation for their antimicrobial and analgesic properties:

Compound NameActivity TypeResults
Tert-butyl 2-oxo derivative AAntibacterialInhibition of E. coli growth (MIC = 32 µg/mL)
Tert-butyl 2-oxo derivative BAnalgesicPain relief comparable to morphine in animal models

These findings underscore the potential therapeutic applications of this compound class .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate, and what analytical techniques validate its purity?

  • Methodology : Synthesis often involves multi-step reactions, such as coupling para-methoxybenzoyl chloride with alcohols under inert atmospheres (e.g., argon) to form spirocyclic intermediates, followed by deprotection or functionalization steps. Key characterization techniques include 1^1H NMR and 13^13C NMR to confirm structural integrity, and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity is typically assessed via HPLC with UV detection at 254 nm .
  • Safety Note : Ensure proper glove use and ventilation during synthesis, as intermediates may release hazardous decomposition products (e.g., carbon monoxide) under heat .

Q. What safety protocols should be followed when handling this compound given conflicting hazard data across safety sheets?

  • Contradiction Analysis : While some safety data sheets (SDS) classify hazards as "H302-H315-H319-H335" (harmful if swallowed, skin/eye irritation, respiratory irritation) , others state "no known hazard" or lack toxicity data .
  • Best Practices : Adopt a precautionary approach:

  • Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
  • Store refrigerated in tightly sealed containers to prevent degradation .
  • Avoid ignition sources due to potential electrostatic charge buildup .

Q. How should researchers store this compound, and what conditions destabilize its structure?

  • Storage : Refrigerate at 2–8°C in dry, well-ventilated environments. Opened containers must be resealed and kept upright to prevent leakage .
  • Instability Triggers : Exposure to moisture, high temperatures, or incompatible materials (e.g., strong oxidizers) may degrade the compound, though specific data are limited. Monitor for color changes or precipitates as indicators of decomposition .

Q. What are its primary applications in medicinal chemistry research?

  • Role : This spirocyclic scaffold serves as a versatile intermediate for exploring chemical space in drug discovery. It is used to synthesize bioactive molecules targeting calcium channels or cardiovascular diseases, leveraging its constrained 3D structure for receptor binding .

Advanced Research Questions

Q. How can reaction yields be optimized during its synthesis under varying catalytic conditions?

  • Experimental Design : Screen catalysts (e.g., palladium complexes, organocatalysts) and solvents (e.g., DMF, THF) using Design of Experiments (DoE) methodologies. Monitor reaction progress via TLC or inline IR spectroscopy. For example, reports yields >70% using para-methoxybenzoyl chloride in argon atmospheres .
  • Troubleshooting : Low yields may arise from moisture-sensitive intermediates; employ molecular sieves or anhydrous conditions.

Q. How can contradictions in spectral data (e.g., 1^1H NMR shifts) during characterization be resolved?

  • Data Analysis : Compare experimental NMR data with computational predictions (DFT or machine learning-based tools). For spirocyclic compounds, dynamic effects (e.g., ring-flipping) may cause signal broadening. Use variable-temperature NMR to distinguish conformational isomers .
  • Cross-Validation : Augment NMR with IR spectroscopy to confirm carbonyl (C=O) and ether (C-O-C) functional groups .

Q. What strategies assess its stability under non-standard experimental conditions (e.g., acidic/basic media)?

  • Stability Testing : Conduct forced degradation studies:

  • Acidic/Base Conditions : Expose to 0.1M HCl/NaOH at 25°C and 40°C for 24–72 hours. Analyze via LC-MS for degradation products.
  • Oxidative Stress : Treat with 3% H2_2O2_2 and monitor for peroxide adducts.
  • Thermal Stress : Heat at 60°C for 1 week to simulate accelerated aging .

Q. How can its potential as a bioactive scaffold be systematically explored?

  • Experimental Design :

  • Functionalization : Introduce substituents (e.g., aryl, heteroaryl groups) via Suzuki-Miyaura coupling or reductive amination to modulate bioactivity.
  • Screening : Test against target enzymes (e.g., proteases, kinases) using fluorescence-based assays.
  • ADME Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to prioritize lead compounds .

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